

Spectroscopic Analysis of 2-(Oxan-2-yl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Oxan-2-yl)morpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **2-(Oxan-2-yl)morpholine**, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the molecule. Detailed experimental protocols for acquiring these spectra are also provided, along with a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **2-(Oxan-2-yl)morpholine**. These predictions are based on the known spectral properties of morpholine and 2-substituted tetrahydropyran rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.05	ddd	1H	H-2'ax
~ 3.90	m	1H	H-2
~ 3.85	m	2H	H-3eq, H-5eq (Morpholine)
~ 3.65	m	2H	H-3ax, H-5ax (Morpholine)
~ 3.40	t	1H	H-6'eq
~ 2.90	m	2H	H-2eq, H-6eq (Morpholine)
~ 2.70	m	2H	H-2ax, H-6ax (Morpholine)
~ 1.85	m	1H	H-3'eq
~ 1.70	m	1H	H-5'eq
~ 1.55	m	4H	H-3'ax, H-4'eq, H-4'ax, H-5'ax
~ 1.50	s (broad)	1H	N-H

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 98.0	C-2'
~ 68.0	C-6'
~ 67.5	C-3, C-5 (Morpholine)
~ 58.0	C-2
~ 46.0	C-2, C-6 (Morpholine)
~ 31.0	C-3'
~ 26.0	C-5'
~ 23.0	C-4'

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H Stretch (Secondary Amine)
2950 - 2850	Strong	C-H Stretch (Aliphatic)
1120 - 1080	Strong	C-O-C Stretch (Asymmetric, Morpholine Ether)
1080 - 1040	Strong	C-O-C Stretch (Asymmetric, Tetrahydropyran Ether)
1460 - 1440	Medium	C-H Bend (Methylene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
171	[M] ⁺ (Molecular Ion)
142	[M - CH ₂ NH] ⁺
114	[M - C ₄ H ₉ O] ⁺
86	[Morpholine] ⁺
85	[Tetrahydropyran-2-yl] ⁺
57	[C ₄ H ₉] ⁺
43	[C ₃ H ₇] ⁺

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-(Oxan-2-yl)morpholine** for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Parameters (500 MHz Spectrometer):
 - ¹H NMR:
 - Acquisition frequency: 500 MHz

- Spectral width: 16 ppm
- Pulse width: 90°
- Relaxation delay: 2.0 s
- Number of scans: 16
- ¹³C NMR:
 - Acquisition frequency: 125 MHz
 - Spectral width: 240 ppm
 - Pulse width: 30°
 - Relaxation delay: 2.0 s
 - Number of scans: 1024 (or more, depending on sample concentration)
 - Proton decoupling: Broadband decoupling (e.g., WALTZ-16).
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

- Background Collection:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

- Record a background spectrum of the empty ATR accessory.
- Sample Analysis:
 - Place a small amount of neat **2-(Oxan-2-yl)morpholine** (a single drop is sufficient) directly onto the center of the ATR crystal.
 - Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

Mass Spectrometry (MS)

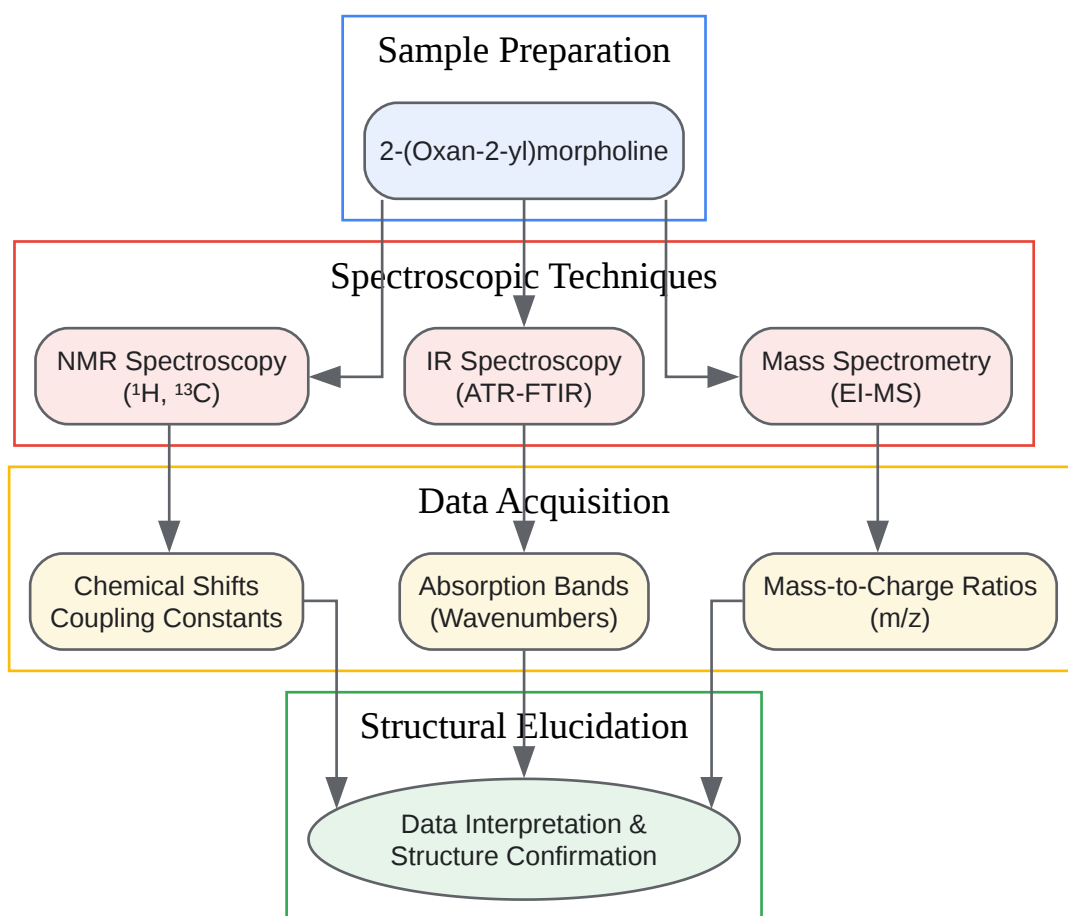
Protocol for Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction:
 - Dissolve a small amount of **2-(Oxan-2-yl)morpholine** in a volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrument Parameters:
 - Ionization mode: Electron Ionization (EI)
 - Electron energy: 70 eV
 - Ion source temperature: 200-250 °C
 - Mass range: m/z 40-400

- Data Acquisition and Analysis:
 - Acquire the mass spectrum.
 - Identify the molecular ion peak and major fragment ions.
 - Propose fragmentation pathways consistent with the observed spectrum.

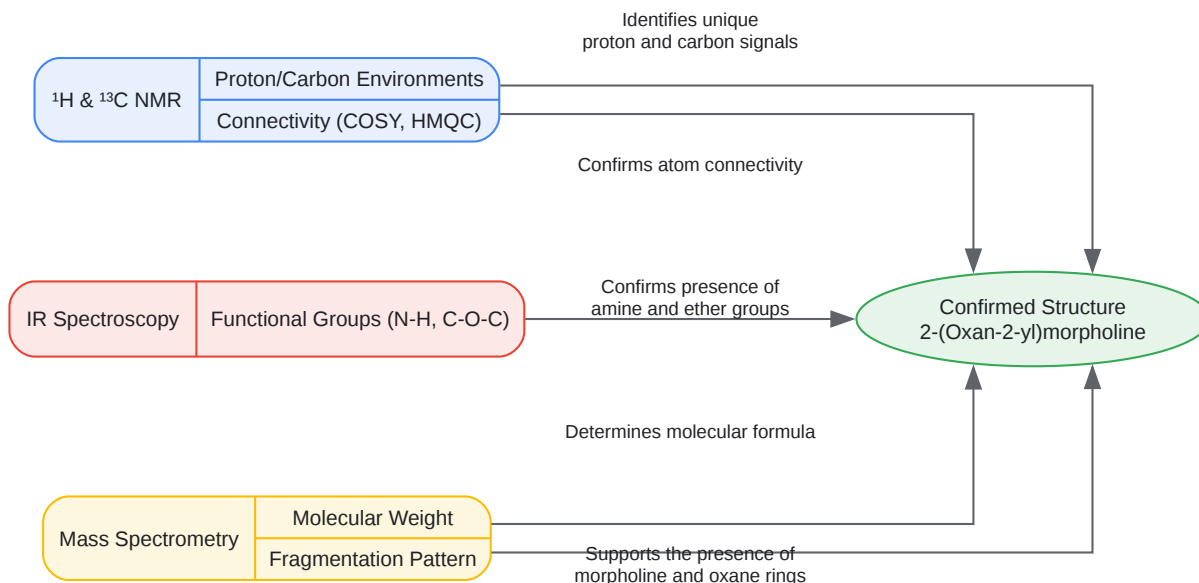
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and data interpretation of **2-(Oxan-2-yl)morpholine**.



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Caption: Workflow for the spectroscopic analysis of **2-(Oxan-2-yl)morpholine**.



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Caption: Logical relationships in the interpretation of spectroscopic data.

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